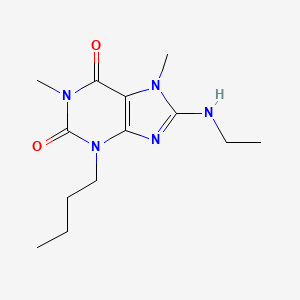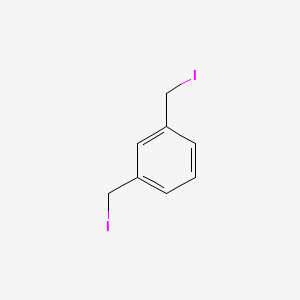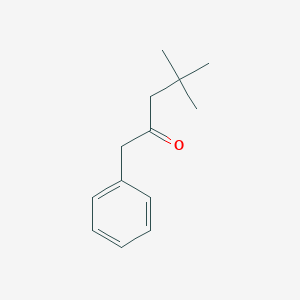
4,4-Dimethyl-1-phenylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-1-phenylpentan-2-one, also known as benzylneopentylketon, is an organic compound with the molecular formula C₁₃H₁₈O. It is a ketone characterized by a phenyl group attached to a pentanone backbone with two methyl groups at the fourth carbon position. This compound is known for its applications in various chemical reactions and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4-Dimethyl-1-phenylpentan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloride with 4,4-dimethyl-2-pentanone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-1-phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Applications De Recherche Scientifique
4,4-Dimethyl-1-phenylpentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-1-phenylpentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-2-pentanone: Similar structure but lacks the phenyl group.
Benzylacetone: Contains a phenyl group but has a different carbon backbone.
4-Methyl-4-phenylpentan-2-one: Similar structure with a single methyl group at the fourth carbon position.
Uniqueness
4,4-Dimethyl-1-phenylpentan-2-one is unique due to the presence of both the phenyl group and two methyl groups at the fourth carbon position, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
6303-84-0 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
4,4-dimethyl-1-phenylpentan-2-one |
InChI |
InChI=1S/C13H18O/c1-13(2,3)10-12(14)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clé InChI |
GUGWJSWTOXBXTO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


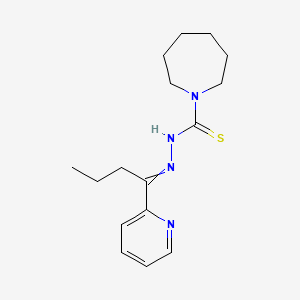
![Tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B14001810.png)
![3-(4-Chloro-1-methylpyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14001814.png)
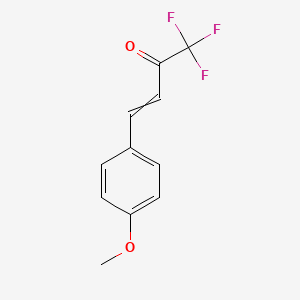
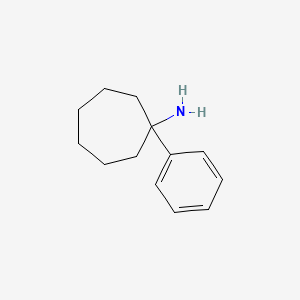

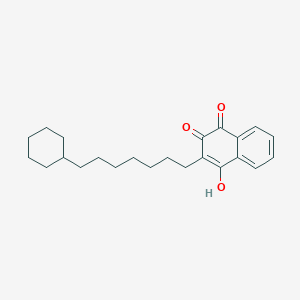
![Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate](/img/structure/B14001838.png)
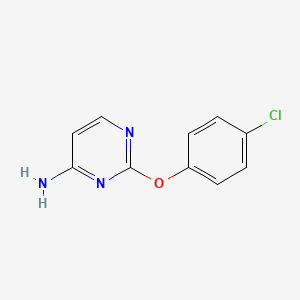
![1-{[(2-Methoxyphenyl)amino]oxy}-3-phenoxypropan-1-one](/img/structure/B14001852.png)

![1-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B14001858.png)
